molecular formula C13H12N4O2S B11055048 {[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile

{[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile

Cat. No.: B11055048
M. Wt: 288.33 g/mol
InChI Key: ITUZVNHYVMULJC-UHFFFAOYSA-N
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Description

{[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile is a complex organic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes an amino group, a methoxyphenyl group, a dihydropyrimidinone core, and a sulfanylacetonitrile moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde (such as 4-methoxybenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea under acidic conditions.

    Introduction of the sulfanyl group: The dihydropyrimidinone intermediate is then reacted with a thiol compound (such as thiourea) to introduce the sulfanyl group.

    Formation of the acetonitrile moiety: The final step involves the reaction of the sulfanyl intermediate with a nitrile compound (such as chloroacetonitrile) under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced at the carbonyl group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an inhibitor of certain enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties.

Medicine

    Drug Development: The compound is being investigated for its potential use in the development of new pharmaceuticals, particularly as an anticancer or antiviral agent.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of {[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the catalytic site. In biological systems, it may interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    {[6-Amino-1-(4-hydroxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile: Similar structure but with a hydroxy group instead of a methoxy group.

    {[6-Amino-1-(4-chlorophenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in {[6-Amino-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetonitrile imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C13H12N4O2S/c1-19-10-4-2-9(3-5-10)17-11(15)8-12(18)16-13(17)20-7-6-14/h2-5,8H,7,15H2,1H3

InChI Key

ITUZVNHYVMULJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=CC(=O)N=C2SCC#N)N

Origin of Product

United States

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